Halobetasol-d3

Description

BenchChem offers high-quality Halobetasol-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Halobetasol-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

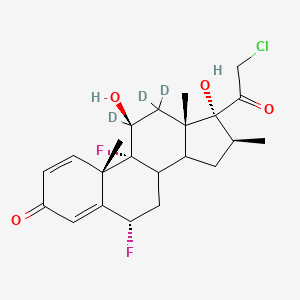

Structure

3D Structure

Properties

Molecular Formula |

C22H27ClF2O4 |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

(6S,9R,10S,11S,13S,16S,17R)-17-(2-chloroacetyl)-11,12,12-trideuterio-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13?,14?,16-,17-,19-,20-,21-,22-/m0/s1/i9D2,17D |

InChI Key |

LEHFPXVYPMWYQD-COSGEAEOSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(C(C[C@@H](C3=CC(=O)C=C[C@@]32C)F)C4C[C@@H]([C@@]([C@]4(C1([2H])[2H])C)(C(=O)CCl)O)C)F)O |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Halobetasol-d3 chemical structure and molecular weight

This technical guide details the chemical structure, molecular weight, and analytical application of Halobetasol Propionate-d3 , a deuterated internal standard used in the quantification of the ultrapotent corticosteroid Halobetasol Propionate.

Chemical Identity, Structural Analysis, and Bioanalytical Application

Executive Summary

Halobetasol Propionate-d3 is the stable isotope-labeled analog of Halobetasol Propionate (Ulobetasol Propionate), a Class I "super-potent" synthetic corticosteroid. It functions as the critical Internal Standard (IS) in LC-MS/MS bioanalytical assays, correcting for matrix effects, ionization suppression, and extraction variability in complex biological matrices (plasma, skin homogenates, urine).

Critical Note on Nomenclature: In pharmaceutical research, "Halobetasol" often refers colloquially to the active ester form, Halobetasol Propionate . Consequently, "Halobetasol-d3" almost exclusively refers to Halobetasol Propionate-d3 . This guide addresses the propionate ester form (

Chemical Identity & Structural Analysis

Physicochemical Properties

The introduction of three deuterium atoms (

| Property | Halobetasol Propionate (Parent) | Halobetasol Propionate-d3 (IS) |

| CAS Number | 66852-54-8 (Parent) | Vendor Specific (often cited as 66852-54-8 labeled) |

| Molecular Formula | ||

| Average Mol.[1][2][3][4][5][6] Weight | 484.96 g/mol | 487.98 g/mol |

| Monoisotopic Mass | 484.1828 Da | 487.2016 Da |

| Labeling Position | N/A | Typically on the Propionate Methyl ( |

| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |

| Appearance | White to off-white crystalline powder | White solid |

Structural Diagram (DOT Visualization)

The following diagram illustrates the steroid backbone and the specific location of the propionate ester, which is the standard site for deuteration in commercial synthesis.

Caption: Structural hierarchy of Halobetasol Propionate-d3, highlighting the steroid core functionalization and the propionate ester labeling site.

Analytical Application: LC-MS/MS Protocol

The "Cross-Talk" Risk in Transition Selection

CRITICAL WARNING: Most commercial Halobetasol-d3 is labeled on the propionate ester .

-

The Trap: If your MS/MS transition monitors the loss of the ester side chain (common in steroids) to form the steroid core fragment, both the Parent and the d3-IS will produce the same unlabeled core fragment . This causes "cross-talk" and invalidates the assay.

-

The Solution: You must select a transition that retains the label (e.g., water loss or HF loss) or monitor the propionate fragment itself (if feasible).

Recommended Mass Transitions (MRM)

-

Ionization Mode: ESI Positive (

) -

Source Temperature: 450°C - 550°C (Compound is thermally stable but ester can degrade).

| Compound | Precursor Ion ( | Product Ion ( | Fragmentation Mechanism | Suitability |

| Parent | 485.2 | 465.2 | Loss of HF (20 Da) | High (Specific) |

| Parent | 485.2 | 447.2 | Loss of HF + | Medium |

| Parent | 485.2 | 379.1 | Loss of Propionate | AVOID (If IS is propionate-labeled) |

| IS (d3) | 488.2 | 468.2 | Loss of HF (Label Retained) | High (Matches Parent) |

| IS (d3) | 488.2 | 450.2 | Loss of HF + | Medium |

Validated Workflow (Graphviz)

This workflow ensures isotopic integrity and prevents matrix-induced quantification errors.

Caption: Step-by-step bioanalytical workflow for Halobetasol quantification using d3-IS normalization.

Scientific Integrity & Handling

Isotopic Purity & Stability

-

Isotopic Purity: Must be

deuterated. Even 1% of -

Metabolic Stability: In vivo, Halobetasol Propionate is hydrolyzed to the free alcohol (Halobetasol) and inactive metabolites. The d3-propionate IS is suitable only for quantifying the intact drug (Propionate). If quantifying the metabolite (Halobetasol free base), a different IS (core-labeled) is required.

Storage Protocol

-

Temperature: -20°C (Long term).

-

Solvent: Store stock solutions in Acetonitrile rather than Methanol if possible, to prevent transesterification over long periods (though less critical for propionates than acetates).

-

Light Sensitivity: Protect from light; halogenated steroids can undergo photodehalogenation.

References

-

National Center for Biotechnology Information (2025). Halobetasol Propionate (CID 6918178). PubChem Compound Summary. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Ultravate (Halobetasol Propionate) Ointment Prescribing Information. AccessData. Retrieved from [Link][7]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. halobetasol propionate - Wikidata [wikidata.org]

- 3. Ulobetasol propionate - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Halobetasol | C22H27ClF2O4 | CID 5311167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. agilent.com [agilent.com]

Navigating the Isotopic Landscape: A Technical Guide to Halobetasol Propionate-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and development, isotopically labeled compounds are indispensable tools. This guide provides an in-depth technical overview of Halobetasol propionate-d3, a deuterated analog of the potent corticosteroid, Halobetasol propionate. We will delve into its chemical identity, including its CAS number and synonyms, and explore its critical applications in modern research.

Section 1: Core Identity - CAS Number and Synonyms

Stable-isotope labeled internal standards are crucial for accurate quantification in bioanalytical studies. Halobetasol propionate-d3 serves this vital role.

Chemical Abstracts Service (CAS) Number:

While a specific CAS number for Halobetasol propionate-d3 is not consistently provided across chemical databases, it is commonly referenced under the CAS number of its non-labeled parent compound: 66852-54-8 [1][2][3]. It is imperative for researchers to specify the deuterated nature of the compound in all documentation.

Synonyms:

The nomenclature for this deuterated standard is relatively straightforward. The most commonly used synonyms are:

Synonyms for the parent compound, Halobetasol propionate, which may be encountered in related literature, include brand names such as Ultravate, Bryhali, and Lexette[2][5][6].

A comprehensive summary of the key identifiers for Halobetasol propionate-d3 is presented in the table below.

| Identifier | Value | Source(s) |

| Compound Name | Halobetasol propionate-d3 | [1] |

| CAS Number (Parent) | 66852-54-8 | [1][2][3] |

| Molecular Formula | C25H28D3ClF2O5 | [1] |

| Molecular Weight | 487.98 g/mol | [1] |

Section 2: The Scientific Rationale - Mechanism of Action of the Parent Compound

To appreciate the utility of the deuterated analog, it is essential to understand the pharmacological action of Halobetasol propionate. As a high-potency synthetic corticosteroid, its primary mechanism of action involves binding to intracellular glucocorticoid receptors[7]. This interaction initiates a cascade of genomic and non-genomic effects that culminate in potent anti-inflammatory, antipruritic, and vasoconstrictive properties[4][7].

The binding of the Halobetasol propionate-receptor complex to DNA response elements modulates the transcription of target genes. This leads to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators such as prostaglandins and leukotrienes[2]. This multifaceted mechanism makes Halobetasol propionate an effective treatment for various dermatological conditions, including psoriasis and eczema[8][9].

Section 3: Synthesis and Characterization

The synthesis of Halobetasol propionate-d3 involves the introduction of deuterium atoms into the propionate moiety of the molecule. A general, illustrative synthetic approach is outlined below.

Illustrative Synthetic Protocol:

-

Starting Material: Halobetasol is used as the foundational molecule.

-

Deuterated Reagent: A deuterated propionylating agent, such as propionic-d3 anhydride or propionyl-d3 chloride, is required.

-

Esterification Reaction: Halobetasol is reacted with the deuterated propionylating agent in an appropriate solvent system and in the presence of a suitable catalyst or base.

-

Purification: The resulting Halobetasol propionate-d3 is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure high isotopic and chemical purity.

-

Characterization: The final product is characterized using mass spectrometry to confirm the incorporation of deuterium and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the position of the deuterium labels.

Section 4: Applications in Research and Development

The primary application of Halobetasol propionate-d3 is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Halobetasol Propionate in Biological Matrices using LC-MS/MS with Halobetasol Propionate-d3 as an Internal Standard

This protocol outlines a typical workflow for the accurate measurement of Halobetasol propionate in plasma or other biological samples.

-

Sample Preparation:

-

Aliquots of the biological matrix (e.g., plasma) are spiked with a known concentration of Halobetasol propionate-d3 (the internal standard).

-

The samples undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

-

The supernatant is collected and may be further concentrated or diluted as needed.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into an HPLC system for chromatographic separation of the analyte and internal standard from other matrix components[10][11][12].

-

The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions monitored for both Halobetasol propionate and Halobetasol propionate-d3.

-

-

Data Analysis:

-

The peak area ratio of the analyte to the internal standard is calculated for each sample.

-

A calibration curve is generated by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Halobetasol propionate in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

The use of a stable-isotope labeled internal standard like Halobetasol propionate-d3 is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Section 5: Conclusion

Halobetasol propionate-d3 is a vital tool for researchers and drug development professionals. Its use as an internal standard ensures the reliability and accuracy of bioanalytical data, which is fundamental for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. A thorough understanding of its chemical identity and proper application is paramount for advancing dermatological and pharmaceutical research.

References

-

PubChem. Halobetasol Propionate. [Link]

-

PharmaCompass. Halobetasol. [Link]

-

PubMed. Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method. [Link]

-

Pharma Dekho. Analysis method of Halobetasol Propionate Cream. [Link]

-

Research Journal of Pharmacy and Technology. Simultaneous estimation of Halobetasol propionate and Tazarotene in pure and dosage form by using UV-Visible Spectrophotometric method. [Link]

-

IJCRT.org. RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF CORTICOSTEROID DRUG IN BULK AND DOSAGE FORM. [Link]

-

Pharmaffiliates. CAS No : 66852-54-8| Product Name : Halobetasol Propionate. [Link]

-

PubChem. Halobetasol. [Link]

-

Drugs.com. Halobetasol (Professional Patient Advice). [Link]

-

MDPI. Effect of Different Skin Penetration Promoters in Halobetasol Propionate Permeation and Retention in Human Skin. [Link]

- Google Patents.

- Google Patents.

-

Wikipedia. Ulobetasol propionate. [Link]

- Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)

Sources

- 1. tlcstandards.com [tlcstandards.com]

- 2. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Halobetasol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Ulobetasol propionate - Wikipedia [en.wikipedia.org]

- 6. Halobetasol (Professional Patient Advice) - Drugs.com [drugs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS 66852-54-8: Halobetasol propionate | CymitQuimica [cymitquimica.com]

- 9. Halobetasol propionate | 66852-54-8 [chemicalbook.com]

- 10. Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmadekho.com [pharmadekho.com]

- 12. ijcrt.org [ijcrt.org]

Technical Guide: Halobetasol-d3 Solubility & Stock Preparation for LC-MS/MS

[1][2]

Executive Summary

For the preparation of analytical standards of Halobetasol-d3 (an isotopically labeled internal standard for Halobetasol Propionate), Acetonitrile (ACN) is the superior solvent for primary stock preparation due to higher solubility limits ("Soluble") compared to Methanol (MeOH) ("Sparingly Soluble").[1][2]

However, while ACN is preferred for high-concentration stocks (>1 mg/mL), MeOH remains a viable and common choice for working dilutions due to its compatibility with typical ammonium formate/acetate buffered mobile phases.[1][2]

Critical Recommendation: For maximum stability and solubility assurance, utilize DMSO (Dimethyl Sulfoxide) for the primary gravimetric stock, followed by dilution into ACN or MeOH for working standards.[1][2]

Physicochemical Context & Solubility Profile[1][2][3][4][5][6][7]

To understand the solubility behavior of Halobetasol-d3, we must analyze the physicochemical properties of its non-labeled parent, Halobetasol Propionate. In analytical chemistry, stable isotope-labeled standards (

The Molecule[5][8]

-

Lipophilicity: High (LogP

3.8 - 4.0)[1][2] -

Isotope Labeling: Typically labeled on the propionate ester moiety or the C16-methyl group.[2] These C-D bonds are chemically stable and non-exchangeable in protic solvents.[2]

Comparative Solubility Data

The following data aggregates USP definitions and experimental solubility observations for the parent compound, applicable to the d3-analog.

| Solvent | Solubility Classification | Approx.[2][3][4][5] Saturation ( | Application Suitability |

| Acetonitrile (ACN) | Soluble | 33 – 100 mg/mL | High. Ideal for primary stocks.[1][2] |

| Methanol (MeOH) | Sparingly Soluble | 10 – 33 mg/mL | Moderate. Suitable for working dilutions (<1 mg/mL).[1][2] |

| DMSO | Very Soluble | > 50 mg/mL | Excellent. Best for long-term frozen storage.[1][2] |

| Water | Insoluble | < 0.01 mg/mL | None. Only used as a mobile phase modifier.[2] |

Technical Insight: While "Sparingly Soluble" sounds restrictive, it implies a solubility of 10–33 mg/mL.[2] Since most analytical internal standard stocks are prepared at 100 µg/mL or 1 mg/mL, Methanol is quantitatively sufficient for standard preparation.[2] However, ACN offers a wider safety margin against precipitation at low temperatures (e.g.,

storage).[1][2]

Solvent Selection Strategy: ACN vs. MeOH

Acetonitrile (The Aprotic Choice)[1]

-

Pros:

-

Higher Solubility: Halobetasol is freely soluble in chlorinated solvents and soluble in ACN.[2] This minimizes the risk of "crashing out" when the stock is frozen.

-

Chemical Inertness: ACN is aprotic.[2] There is zero risk of transesterification, which can theoretically occur with ester-based drugs (like Halobetasol Propionate) in alcohols (MeOH) under stressed conditions or improper pH.[1][2]

-

Peak Shape: In Reverse Phase Chromatography (RPC), ACN often yields sharper peaks for steroids due to lower viscosity and distinct selectivity.[1][2]

-

Methanol (The Protic Choice)[1]

-

Pros:

-

Cons:

-

Proticity: While the d3-label is usually on a stable carbon, using a protic solvent always carries a theoretical risk of proton exchange if the label were on a labile site (e.g., -OH), though this is not the case for standard Halobetasol-d3.[1]

-

Validated Analytical Protocol

This protocol utilizes a DMSO-Anchor strategy.[1][2] This method ensures complete dissolution (Expertise) and prevents the common error of "micro-precipitation" where the standard looks dissolved but tiny crystals remain, skewing concentration (Trustworthiness).[1][2]

Reagents Required[1][7][10][11][12][13][14][15]

Workflow Diagram (DOT)

Figure 1: Decision matrix and workflow for the preparation of stable Halobetasol-d3 stock solutions.

Step-by-Step Methodology

-

Primary Stock Preparation (1.0 mg/mL):

-

Accurately weigh

1-2 mg of Halobetasol-d3 into a 5 mL amber volumetric flask or silanized vial. -

Solvent Addition: Add DMSO to dissolve. DMSO is chosen because Halobetasol is "Very Soluble" (>50 mg/mL) in it, guaranteeing no precipitation.[1][2]

-

Alternative: If DMSO is incompatible with your detector, use Acetonitrile .[2] Avoid Methanol for the primary high-conc stock if possible.[2]

-

Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes at ambient temperature.

-

Validation: Inspect against a light source. The solution must be crystal clear.

-

-

Working Standard Preparation (e.g., 10 µg/mL):

-

Storage:

Stability & Troubleshooting

Stability in Solution

Halobetasol propionate contains a C17-propionate ester and a C21-chloro group.[1][2][6]

-

Hydrolysis Risk: In basic conditions (pH > 7.5), the ester can hydrolyze.[1][2] Always use neutral or slightly acidic solvents. [1][2]

-

Transesterification: In pure Methanol, over very long storage periods (years) or under heat, the propionate group could theoretically exchange with methanol.[1][2] Acetonitrile eliminates this risk.[2]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation at | Solubility limit reached in MeOH. | Switch solvent to ACN or DMSO.[2] Sonicate before use.[2] |

| Peak Splitting (LC-MS) | Injection solvent mismatch. | If stock is 100% ACN but mobile phase is high aqueous, the strong solvent effect causes splitting.[2] Dilute working standard with water/buffer to match initial gradient conditions.[2] |

| Signal Loss (IS) | Adsorption to glass.[1][2] | Halobetasol is lipophilic.[2] Use silanized glassware or low-bind polypropylene vials. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918178, Halobetasol propionate. Retrieved October 26, 2025, from [Link]

-

Nalwade, S., et al. (2015). Quantification of Halobetasol Propionate and Its Impurities Present in Topical Dosage Forms by Stability-Indicating LC Method. Journal of Chromatographic Science. (Validating ACN/MeOH mobile phases). Retrieved October 26, 2025, from [Link][1]

Sources

Technical Guide: Metabolic Stability of Halobetasol-d3 in Human Plasma

Executive Summary

Halobetasol Propionate is a super-potent Class I corticosteroid characterized by a C17-propionate ester and C21-chloro modification. In bioanalytical workflows (LC-MS/MS), Halobetasol-d3 (or -d5) is the critical Stable Isotope Labeled (SIL) Internal Standard (IS).

The metabolic stability of this IS in human plasma is not merely a chemical curiosity; it is a fundamental requirement for assay validity. Because plasma contains active esterases (Paraoxonase 1 [PON1], Albumin esterase, and Butyrylcholinesterase), the C17-propionate ester is susceptible to hydrolysis.

The Critical Risk: If the deuterium label is located on the propionate moiety (a common synthetic route), metabolic hydrolysis results in Label Loss . The IS degrades into the non-labeled Halobetasol base and a deuterated propionic acid fragment, causing the IS signal to vanish independently of matrix suppression. This guide details the protocol to assess this stability and mitigate bioanalytical failure.

Part 1: The Molecule & The Matrix

Structural Vulnerability

Halobetasol Propionate (

-

Internal Standard (IS): Halobetasol-d3 (typically labeled on the propionate methyl group:

or the terminal methyl).

The Hydrolytic Pathway

In human plasma, the primary metabolic pathway is the enzymatic cleavage of the ester bond.

Diagram 1: Metabolic Hydrolysis & Label Loss Mechanism This diagram illustrates the degradation of Halobetasol-d3 into its free alcohol form, highlighting the loss of the deuterated tracking moiety.

Caption: Mechanism of C17-ester hydrolysis. Note that if the d3-label is on the propionate, the resulting steroid metabolite is indistinguishable from the non-labeled drug metabolite.

Part 2: Experimental Protocol (The "Self-Validating" System)

This protocol is designed to differentiate between chemical instability (degradation) and matrix effects (suppression). It adheres to FDA M10 and ICH guidelines for bioanalytical method validation.

Materials & Reagents[6]

-

Matrix: Pooled Human Plasma (

EDTA or Lithium Heparin), pH 7.4. -

Test Compound: Halobetasol-d3 (10 mM stock in DMSO).

-

Control: Halobetasol Propionate (Non-labeled, for cross-reference).

-

Reference Standard: Midazolam (Positive control for oxidative metabolism) or Procaine (Positive control for esterase activity).

-

Quench Solution: Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and a secondary IS (e.g., Clobetasol-d5) to correct for injection variability.

Step-by-Step Methodology

Phase A: Preparation

-

Thawing: Thaw plasma in a water bath at 37°C. Centrifuge at 4000 rpm for 5 min to remove fibrin clots.

-

Pre-Incubation: Aliquot 990 µL of plasma into 2.0 mL Eppendorf tubes (in triplicate for each time point). Equilibrate at 37°C for 10 minutes. Crucial: This activates the esterases.

Phase B: Initiation (T=0)

-

Spike: Add 10 µL of Halobetasol-d3 (100 µM working solution) to the plasma. Final concentration = 1 µM (approx. 500 ng/mL).

-

Mix: Vortex gently (avoid frothing which denatures proteins).

-

Immediate Quench (T0): Immediately transfer 100 µL of the mixture into a tube containing 400 µL of ice-cold Quench Solution. Vortex and place on ice.

Phase C: Kinetic Time Points

-

Incubate the remaining plasma mixture at 37°C with gentle shaking (60 rpm).

-

Sampling: At T = 15, 30, 60, and 120 minutes, transfer 100 µL of the incubation mixture into 400 µL of ice-cold Quench Solution.

-

Negative Control: Perform a parallel incubation in Heat-Inactivated Plasma (treated at 56°C for 30 min) or Phosphate Buffered Saline (PBS). If degradation occurs here, it is chemical (pH/temperature), not enzymatic.

Phase D: Extraction & Analysis

-

Precipitation: Vortex quenched samples for 5 minutes at 1500 rpm.

-

Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of supernatant to LC vials. Dilute 1:1 with water to match initial mobile phase conditions.

Diagram 2: Stability Assessment Workflow A logic-gated workflow to determine the validity of the Internal Standard.

Caption: Workflow for distinguishing enzymatic degradation from chemical instability.

Part 3: Data Analysis & Interpretation

Quantitative Metrics

Data should be summarized in a table comparing the Peak Area Ratio (Halobetasol-d3 / Secondary IS) normalized to the T=0 sample.

Table 1: Example Stability Data Structure

| Time (min) | % Remaining (Active Plasma) | % Remaining (Heat Inactivated) | Interpretation |

| 0 | 100.0 | 100.0 | Baseline |

| 15 | 98.2 | 99.1 | Stable |

| 30 | 95.5 | 98.8 | Minor Hydrolysis |

| 60 | 88.4 | 98.5 | Moderate Instability |

| 120 | 72.1 | 97.9 | Significant Degradation |

Calculation of Intrinsic Clearance ( )

If degradation is observed, calculate the in vitro half-life (

-

Plot:

vs. Time. -

Slope (

): The negative slope of the linear regression. -

Half-life:

-

Intrinsic Clearance:

The "Label Loss" Trap

If Halobetasol-d3 degrades significantly (

Recommendation: If

-

Perform blood collection on ice.

-

Add an esterase inhibitor (e.g., Dichlorvos or NaF) to the Vacutainers.

-

Keep all processing at 4°C.

Part 4: LC-MS/MS Analytical Conditions

To accurately measure stability without introducing thermal degradation in the source:

-

Column: C18 (e.g., Waters BEH C18), 1.7 µm,

mm. -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 50% B to 95% B over 3 minutes (Halobetasol is very lipophilic).

-

Ionization: ESI Positive.

-

Transitions (Example):

-

Halobetasol Propionate:

(Loss of propionate + HF). -

Halobetasol-d3:

(Note: If the daughter ion is

-

References

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6] [Link]

-

PubChem. (2025).[2] Halobetasol Propionate Compound Summary. National Library of Medicine.[7] [Link]

-

Frontage Laboratories. (2024). Metabolic Stability Services: Plasma and Blood Stability. [Link]

-

Creative Bioarray. (2024). Plasma Stability Assay Protocol. [Link]

Sources

- 1. KEGG DRUG: Halobetasol propionate [kegg.jp]

- 2. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [precision.fda.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. STUDIES ON THE MECHANISM OF THE PLASMA 17-HYDROXYCORTICOSTEROID ELEVATION INDUCED IN MAN BY ESTROGENS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: Halobetasol-d3 Internal Standard Preparation for LC-MS/MS Bioanalysis

Strategic Overview & Scientific Rationale

In high-sensitivity LC-MS/MS analysis of corticosteroids, Halobetasol Propionate presents unique challenges due to its high lipophilicity (LogP ~3.8), low circulating concentrations in plasma (often sub-ng/mL), and the existence of a structural isomer, Clobetasol Propionate .

The use of a stable isotopically labeled internal standard (SIL-IS), specifically Halobetasol-d3 Propionate , is not merely a regulatory recommendation but a mechanistic necessity. It serves two critical functions:

-

Compensation for Matrix Effects: It co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from phospholipids and salts.

-

Correction for Recovery Losses: It tracks the extraction efficiency (LLE or SPE) step-by-step.

The Isomer Challenge

Halobetasol and Clobetasol differ only by the presence of a fluorine atom at the 6

Chemical & Physical Specifications

| Property | Analyte: Halobetasol Propionate | Internal Standard: Halobetasol-d3 Propionate |

| CAS Registry | 66852-54-8 | N/A (Labeled Analog) |

| Formula | ||

| Molecular Weight | 484.96 g/mol | 487.98 g/mol |

| Label Position | N/A | Typically on the propionate methyl group ( |

| Solubility | Soluble in Acetonitrile, Methanol, DMSO | Soluble in Acetonitrile, Methanol, DMSO |

| pKa | ~12.6 (Weakly acidic) | ~12.6 |

| Storage | -20°C (Solid/Solution) | -20°C (Solid/Solution) |

CRITICAL TECHNICAL NOTE: Most commercial Halobetasol-d3 is labeled on the propionate side chain . During MS/MS fragmentation, if the primary transition involves the neutral loss of the propionate group (loss of 74 Da), the resulting fragment ion for both the Analyte and the IS will be identical (the steroid core).

Risk: Cross-talk and signal interference.

Solution: Select MRM transitions that retain the label or ensure the mass shift is preserved in the fragment (See Section 5).

Experimental Workflow: Standard Preparation

This protocol utilizes a Gravimetric-Volumetric approach to minimize propagation of error.

Phase A: Primary Stock Solution (1.0 mg/mL)

Reagents:

-

Halobetasol-d3 Reference Standard (Purity >98%, Isotopic Purity >99%).

-

Solvent: Methanol (LC-MS Grade) . Rationale: Methanol provides excellent solubility for corticosteroids and prevents the "sticking" observed with pure aqueous solutions.

Protocol:

-

Equilibrate the Halobetasol-d3 vial to room temperature (prevent condensation).

-

Weigh approximately 1.0 mg of Halobetasol-d3 into a 2 mL amber glass vial. Record exact weight (e.g., 1.05 mg).

-

Calculate the volume of Methanol required to achieve exactly 1.0 mg/mL (free base corrected).

-

Formula:

-

-

Add the calculated volume of Methanol.[2]

-

Vortex for 30 seconds and sonicate for 5 minutes.

-

Labeling: "HALO-d3-STOCK-1mg". Store at -20°C. Stability: 6 months.

Phase B: Working Internal Standard (WIS)

The WIS is the solution spiked directly into samples. It should be prepared fresh or verified weekly.

Target Concentration: 50 ng/mL (This typically yields a signal ~5-10x the LLOQ of the analyte).

Protocol:

-

Intermediate Stock (10

g/mL): Transfer 10 -

Working Solution (50 ng/mL): Transfer 50

L of Intermediate Stock into 9.95 mL of 50:50 Methanol:Water .-

Why 50:50? Pure organic solvent can precipitate plasma proteins prematurely upon spiking. A 50:50 mix buffers this effect.

-

Visual Workflow (DOT)

Caption: Step-by-step dilution workflow for Halobetasol-d3, ensuring solvent compatibility and concentration accuracy.

LC-MS/MS Method Optimization

Column Selection

To separate Halobetasol from Clobetasol, a high-efficiency C18 column is required.

-

Recommended: Phenomenex Synergi 4µm Polar-RP or Waters Acquity BEH C18.

-

Dimensions: 100 x 2.1 mm (or 50 x 2.1 mm for UPLC).

MRM Transition Strategy

As noted in Section 2, the choice of transitions is vital to avoid interference.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism | Specificity |

| Halobetasol | 485.2 | 411.2 | Loss of Propionic Acid (-74) | Low (Common to all propionates) |

| Halobetasol | 485.2 | 465.2 | Loss of HF (-20) | High (Specific to Fluorinated core) |

| Halobetasol-d3 | 488.2 | 468.2 | Loss of HF (-20) | High (Retains d3 label) |

| Halobetasol-d3 | 488.2 | 411.2 | Loss of d3-Propionic Acid | AVOID (Same product as analyte) |

Protocol Recommendation:

Use the 485.2

Validation & Quality Control

Every batch of IS must be validated before use in clinical samples.

Isotopic Purity & Contribution Check

Inject a "Zero Sample" (Matrix + IS, no Analyte) and a "Blank" (Matrix only).

-

Acceptance Criteria: The response of the native Halobetasol (m/z 485) in the "Zero Sample" must be < 5% of the LLOQ response .

-

Cause of Failure: If signal is high, the Halobetasol-d3 contains non-labeled impurities (d0).

Cross-Talk Check

Inject a high-concentration Upper Limit of Quantification (ULOQ) sample without IS.

-

Acceptance Criteria: The response in the IS channel (m/z 488) must be < 0.5% of the typical IS response .

-

Cause of Failure: Mass spectrometer resolution is too wide, or the d3 isotope distribution overlaps.

Logic Diagram: Troubleshooting IS Issues

Caption: Decision tree for diagnosing high variability in Internal Standard response.

References

-

TLC Pharmaceutical Standards. Halobetasol-d3 Propionate Product Data Sheet. Retrieved from

-

FDA Bioanalytical Method Validation Guidance for Industry (2018). Guidelines on Internal Standard Response and Recovery. Retrieved from

- Journal of Chromatography B.Simultaneous determination of halobetasol propionate and its impurities.

-

PubChem. Halobetasol Propionate Compound Summary. Retrieved from

Sources

Application Note: A Robust Solid Phase Extraction (SPE) Protocol for the Quantification of Halobetasol-d3 in Human Plasma

Abstract

This application note presents a detailed and optimized solid phase extraction (SPE) protocol for the efficient recovery of Halobetasol-d3 from human plasma. Halobetasol propionate is a high-potency synthetic corticosteroid used in topical dermatological preparations.[1][2][3] The accurate quantification of its deuterated analog, Halobetasol-d3, is critical for pharmacokinetic, bioequivalence, and metabolic studies, where it serves as an ideal internal standard. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind the chosen SPE chemistry, provide a step-by-step methodology, and discuss key validation parameters and troubleshooting strategies.

Introduction: The Rationale for SPE in Halobetasol-d3 Analysis

Halobetasol propionate is a synthetic glucocorticoid characterized by its anti-inflammatory, antipruritic, and vasoconstrictive actions.[1][2][3] Chemically, it is a moderately non-polar molecule, insoluble in water.[1] When analyzing Halobetasol or its deuterated internal standard (Halobetasol-d3) in biological matrices such as plasma, significant challenges arise from the complexity of the sample. Plasma is a rich mixture of proteins, lipids, salts, and endogenous molecules that can interfere with sensitive analytical techniques like LC-MS/MS, leading to ion suppression, matrix effects, and compromised data integrity.[4][5]

Solid phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating, concentrating, and purifying analytes from complex samples.[6][7][8] The core principle of SPE involves the partitioning of the analyte between a solid sorbent and the liquid sample matrix.[8][9] By selecting an appropriate sorbent and solvent system, it is possible to retain the analyte of interest while washing away interfering matrix components.[10] This results in a cleaner sample extract, leading to improved analytical sensitivity, accuracy, and robustness.[4][5][11]

For Halobetasol-d3, a reversed-phase SPE mechanism is the most logical choice. This is due to the compound's non-polar to moderately polar nature.[12] Reversed-phase SPE utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (the sample matrix and wash solvents).[12][13] The hydrophobic Halobetasol-d3 will be retained on the non-polar sorbent via van der Waals forces, while polar matrix components are washed away.[9]

The SPE Workflow: A Mechanistic Overview

The developed protocol follows a standard four-step SPE process: Conditioning, Loading, Washing, and Elution. Each step is critical for ensuring high recovery and purity of the analyte.

Caption: Figure 1: The Four-Step SPE Workflow

Detailed Experimental Protocol

This protocol is optimized for a standard 1 mL SPE cartridge containing 30-60 mg of a polymeric reversed-phase sorbent (e.g., Oasis HLB or equivalent). Solvent volumes may need to be adjusted for different cartridge sizes.

Materials and Reagents

-

SPE Cartridges: Polymeric reversed-phase, 1 mL, 30 mg (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water. Formic acid.

-

Plasma: Human plasma (K2-EDTA)

-

Internal Standard: Halobetasol-d3 working solution

-

Apparatus: SPE vacuum manifold, collection tubes, vortex mixer, centrifuge.

Sample Pre-treatment

The goal of pre-treatment is to precipitate proteins that can clog the SPE sorbent and to ensure the analyte is in a state suitable for binding.

-

To 500 µL of human plasma in a microcentrifuge tube, add the appropriate volume of Halobetasol-d3 working solution.

-

Add 500 µL of 4% phosphoric acid in water to the plasma. This step disrupts protein binding.[4]

-

Vortex for 30 seconds to mix thoroughly.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully aspirate the supernatant for loading onto the SPE cartridge.

Solid Phase Extraction Procedure

Perform all steps under a gentle vacuum, ensuring the sorbent bed does not dry out until the final elution step.[14]

| Step | Procedure | Solvent | Volume | Rationale |

| 1. Conditioning | Pass the solvent through the cartridge. | Methanol | 1 mL | Wets the sorbent and activates the bonded phase for interaction with the analyte.[10] |

| 2. Equilibration | Pass the solvent through the cartridge. | Water | 1 mL | Rinses away the organic conditioning solvent and prepares the sorbent for the aqueous sample.[10] |

| 3. Loading | Load the pre-treated plasma supernatant. | Sample Supernatant | ~1 mL | The non-polar Halobetasol-d3 binds to the hydrophobic sorbent. |

| 4. Washing | Wash the cartridge to remove interferences. | 20% Methanol in Water | 1 mL | Removes polar matrix components (salts, etc.) without eluting the analyte of interest.[15] |

| 5. Elution | Elute the analyte into a clean collection tube. | Methanol | 1 mL | A strong organic solvent disrupts the hydrophobic interaction, eluting the retained Halobetasol-d3.[14] |

Post-Elution Processing

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.

Method Validation and Trustworthiness

For this protocol to be considered trustworthy and authoritative, it must be validated according to established regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).[16][17][18][19][20][21][22][23] Validation ensures that the analytical method is reliable and fit for its intended purpose.[17][24]

Key Validation Parameters

The following parameters should be assessed during method validation:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[24] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Accuracy | The closeness of the measured value to the true value, expressed as percent recovery.[24] | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |

| Recovery | The extraction efficiency of the analytical method, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample. | Should be high (>80%) and consistent across the concentration range. |

| Matrix Effect | The alteration of analyte response due to the presence of co-eluting matrix components. | The matrix factor should be consistent and close to 1. |

| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[24] | A correlation coefficient (r²) of ≥0.99. |

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw, bench-top, long-term). | Analyte concentration should be within ±15% of the initial concentration. |

Troubleshooting Common SPE Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Recovery | - Incomplete elution.- Analyte breakthrough during loading or washing.- Sorbent bed dried out before loading. | - Use a stronger elution solvent (e.g., Acetonitrile or a mixture).- Decrease the organic content of the wash solvent.- Ensure the sorbent remains wet during conditioning and loading steps.[14] |

| High Variability (Poor Precision) | - Inconsistent vacuum pressure.- Incomplete protein precipitation.- Non-homogenous sample loading. | - Maintain a consistent, gentle flow rate.- Ensure thorough mixing and centrifugation during sample pre-treatment.- Vortex samples before loading. |

| High Matrix Effects | - Insufficient removal of interfering components. | - Optimize the wash step by slightly increasing the organic solvent percentage.- Consider a different SPE sorbent chemistry (e.g., mixed-mode).[25] |

| Clogged Cartridge | - Inadequate removal of precipitated proteins. | - Ensure complete centrifugation and careful aspiration of the supernatant during pre-treatment. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid phase extraction of Halobetasol-d3 from human plasma. By leveraging a reversed-phase SPE mechanism, this method effectively removes interfering matrix components, enabling sensitive and reliable quantification by LC-MS/MS. The detailed explanation of each step, coupled with validation guidelines and troubleshooting advice, equips researchers with the necessary tools to implement this protocol successfully, ensuring the generation of high-quality bioanalytical data in their drug development programs.

References

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][16][20]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link][17]

-

FDA. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][18]

-

KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link][26]

-

Stout, P. R., & Cimino, C. V. (2002). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology, 26(5), 258–264. [Link][25]

-

AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. AMSBIO. [Link][24]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. [Link][19]

-

FDA. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][21]

-

FDA. (n.d.). Ultravate (halobetasol propionate) ointment label. accessdata.fda.gov. [Link][1]

-

Phenomenex. (n.d.). What is Solid-Phase Extraction?. Phenomenex. [Link][6]

-

Qu, J., et al. (2007). Ultra-Sensitive Quantification of Corticosteroids in Plasma Samples Using Selective Solid-Phase Extraction and Reversed-Phase. Analytical Chemistry, 79(9), 3545–3553. [Link][4]

-

IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link][22]

-

FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][23]

-

Chromatography Today. (2020). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Chromatography Today. [Link][27]

-

PubChem. (n.d.). Halobetasol Propionate. National Center for Biotechnology Information. [Link][28]

-

Waters. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Waters Corporation. [Link]

-

Agilent. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. [Link][29]

-

Qu, J., et al. (2007). Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 79(9), 3545-53. [Link][5]

-

Simpson, N. (Ed.). (2000). Solid-Phase Extraction: Principles, Techniques, and Applications. Taylor & Francis. [Link][7]

-

Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatographic Science, 60(9), 835-852. [Link][9]

-

OpAns. (n.d.). ITSP Extraction of Cortisol from Plasma. OpAns, LLC. [Link][11]

-

Reddy, G. S., et al. (2015). Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of halobetasol propionate in halobetasol propionate 0.05% (w/w) cream. Journal of chromatographic science, 53(1), 136–144. [Link][30]

-

Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. [Link][31]

-

Shimadzu. (n.d.). Unknown Constituent Identification in Topical Preparation using a Q-TOF Mass Spectrometer. Shimadzu Corporation. [Link][32]

-

Dr. Maisch GmbH. (n.d.). Normal Phase Separation of Steroids. Dr-Maisch.com. [Link][33]

-

Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach. [Link][12]

-

Żwir-Ferenc, A., & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies, 15(5), 677-690. [Link][8]

-

LCGC International. (2002). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link][34]

-

Reddy, G. S., et al. (2015). Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method. Journal of chromatographic science, 53(1), 136-44. [Link][35]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link][13]

-

Reddy, G. S., et al. (2015). LC– MS data of stressed samples. ResearchGate. [Link][36]

-

Mortensen, S. K., et al. (2008). Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1192(1), 74–82. [Link][37]

-

Waters Corporation. (n.d.). Sample Preparation of Semi-Solid Pharmaceutical Formulations: Solid-Phase Extraction (SPE) of Hydrocortisone Valerate Ointment. Waters. [Link]

-

Reddy, G. S., et al. (2015). Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of halobetasol propionate in halobetasol propionate 0.05% (w/w) cream. Semantic Scholar. [Link][38]

-

IJPPR. (2015). Simultaneous Estimation of Halobetasol Propionate and Salicylic Acid by RP- HPLC Method. International Journal of Pharmacy and Pharmaceutical Research. [Link][39]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]

- 9. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. itspsolutions.com [itspsolutions.com]

- 12. specartridge.com [specartridge.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 17. resolvemass.ca [resolvemass.ca]

- 18. hhs.gov [hhs.gov]

- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. fda.gov [fda.gov]

- 21. database.ich.org [database.ich.org]

- 22. intuitionlabs.ai [intuitionlabs.ai]

- 23. fda.gov [fda.gov]

- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 25. academic.oup.com [academic.oup.com]

- 26. labs.iqvia.com [labs.iqvia.com]

- 27. chromatographytoday.com [chromatographytoday.com]

- 28. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. agilent.com [agilent.com]

- 30. Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of halobetasol propionate in halobetasol propionate 0.05% (w/w) cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. hilarispublisher.com [hilarispublisher.com]

- 32. lcms.cz [lcms.cz]

- 33. Normal Phase Separation of Steroids – Dr. Maisch [dr-maisch.com]

- 34. chromatographyonline.com [chromatographyonline.com]

- 35. Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. semanticscholar.org [semanticscholar.org]

- 39. ijppr.humanjournals.com [ijppr.humanjournals.com]

HPLC method development using Halobetasol-d3

Abstract

This application note details the development of a robust, sensitive, and self-validating LC-MS/MS method for the quantification of Halobetasol Propionate (HBP) in complex biological matrices (plasma and topical formulations). It specifically focuses on the critical role of Halobetasol-d3 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, extraction variability, and ionization suppression.[1][2] Unlike traditional UV-HPLC methods which lack the specificity for trace-level bioanalysis, this protocol leverages Multiple Reaction Monitoring (MRM) to achieve lower limits of quantitation (LLOQ) in the pg/mL range.[1][2]

Introduction & Scientific Rationale

Halobetasol Propionate is a super-potent (Class I) synthetic corticosteroid.[1][2] Its lipophilicity (LogP ~3.[1][2]7) and low systemic absorption make accurate quantification challenging.[1][2] In drug development, particularly for topical formulations, distinguishing the active parent drug from endogenous steroids and formulation excipients is critical.[1][2]

Why Halobetasol-d3? In LC-MS/MS, "ion suppression" caused by co-eluting matrix components (phospholipids, salts) can alter the signal intensity of the analyte.[1][2] External standardization fails to correct for this. Halobetasol-d3, differing only by 3 deuterium atoms, possesses nearly identical physicochemical properties to HBP.[1][2] It co-elutes (or elutes in immediate proximity) and experiences the same ionization environment, thereby mathematically correcting for signal fluctuations.

The "Deuterium Isotope Effect" Challenge: While chemically similar, deuterated isotopologues are slightly less lipophilic than their protium counterparts.[2] On high-efficiency C18 columns, Halobetasol-d3 may elute slightly earlier than HBP.[1][2] If this separation is too large, the IS will not experience the exact same matrix suppression as the analyte. This protocol is designed to ensure sufficient peak overlap for valid correction.

Physicochemical Profile

| Property | Halobetasol Propionate (Analyte) | Halobetasol-d3 (Internal Standard) |

| Molecular Formula | C25H31ClF2O5 | C25H28D3ClF2O5 |

| Molecular Weight | 484.96 g/mol | ~488.0 g/mol |

| LogP | 3.7 (Lipophilic) | ~3.65 (Slightly less lipophilic) |

| pKa | ~12.5 (Weakly acidic) | ~12.5 |

| Solubility | Insoluble in water; soluble in ACN, MeOH | Same |

| Key Functionality | Propionate ester (labile), C-21 Chlorine | Stable Isotope Label (Propionate-d3) |

Method Development Workflow

The following diagram outlines the logical flow of method development, highlighting the critical decision points for Internal Standard (IS) integration.

Caption: Systematic workflow for integrating Halobetasol-d3 into an LC-MS/MS method, emphasizing the critical check for isotopic resolution.

Experimental Protocols

Mass Spectrometry Conditions (MS/MS)

-

Ionization: ESI Positive Mode (HBP protonates well on the ketone/enone system).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Type |

| Halobetasol Prop. | 485.2 [M+H]+ | 449.2 (Loss of HCl) | 15 | 50 | Quantifier |

| Halobetasol Prop. | 485.2 [M+H]+ | 429.2 (Loss of HF) | 25 | 50 | Qualifier |

| Halobetasol-d3 | 488.2 [M+H]+ | 452.2 (Loss of HCl) | 15 | 50 | IS Quantifier |

Note: The mass shift of +3 Da in the product ion confirms the deuterium label is retained on the fragment, ensuring the IS tracks the analyte correctly.

Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1][2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 40 | Initial Hold |

| 0.50 | 40 | Load sample |

| 3.50 | 95 | Elution of HBP/IS |

| 4.50 | 95 | Wash Column |

| 4.60 | 40 | Re-equilibration |

Sample Preparation (Liquid-Liquid Extraction - LLE)

Target Matrix: Human Plasma[1][2]

-

Aliquot: Transfer 200 µL of plasma into a clean centrifuge tube.

-

IS Spiking: Add 20 µL of Halobetasol-d3 Working Solution (100 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

-

Critical Step: The IS must be added before extraction to correct for recovery losses.[2]

-

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) .

-

Agitation: Shake/Vortex for 10 mins. Centrifuge at 4000 rpm for 10 mins at 4°C.

-

Transfer: Transfer the supernatant (organic top layer) to a fresh glass tube.

-

Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex well.

-

Injection: Inject 5-10 µL into the LC-MS system.

Mechanism of Matrix Effect Correction

The following diagram illustrates how Halobetasol-d3 corrects for "Ion Suppression," a common failure mode in bioanalysis.

Caption: Co-elution of HBP and HBP-d3 ensures that matrix suppressors affect both molecules equally, allowing the ratio to remain accurate.

Validation Parameters & Acceptance Criteria

To ensure the method is authoritative and compliant (FDA Bioanalytical Method Validation Guidance), the following parameters must be met:

-

Linearity:

over the range of 50 pg/mL to 50 ng/mL.[1][2] -

Accuracy & Precision:

-

Matrix Effect (ME):

-

Isotopic Purity Check:

Troubleshooting & Optimization

-

Issue: Peak Tailing.

-

Issue: Separation of HBP and HBP-d3.

-

Issue: Low Sensitivity.

References

-

United States Pharmacopeia (USP). Halobetasol Propionate Monograph. USP-NF.[1][2][4] (Accessed 2026).[1][2][5] [1]

-

FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6918178, Halobetasol Propionate. [1]

-

BenchChem. The Deuterium Isotope Effect on Chromatographic Retention Time. (2025).[1][2]

-

Chaudhari, et al. Stability-indicating RP-HPLC method for Halobetasol Propionate. Journal of Chromatographic Science. (2014).[1][2]

Sources

- 1. Halobetasol | C22H27ClF2O4 | CID 5311167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bundesumweltministerium.de [bundesumweltministerium.de]

- 4. Halobetasol Propionate [doi.usp.org]

- 5. Halobetasol propionate | 66852-54-8 [chemicalbook.com]

Application Note: High-Sensitivity LC-MS/MS Quantification of Halobetasol Propionate in Human Plasma Using Stable Isotope Dilution (d3-IS)

Abstract & Scope

This protocol details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Halobetasol Propionate (HP) in human plasma. Due to the super-potent nature of this Class I corticosteroid, systemic exposure following topical administration is often in the low picogram/mL range.

This guide addresses the critical challenge of sensitivity (LLOQ: 10 pg/mL) and selectivity against endogenous steroids. It employs Halobetasol Propionate-d3 as the Stable Isotope Labeled Internal Standard (SIL-IS) to normalize matrix effects and recovery variability.

Scientific Rationale & Strategy

The Challenge: Low Systemic Exposure

Halobetasol propionate is lipophilic and highly potent. In clinical pharmacokinetic (PK) studies, plasma concentrations rarely exceed 200 pg/mL. Standard UV-HPLC methods are insufficient.

The Solution: Stable Isotope Dilution

Using a deuterated internal standard (HP-d3) is non-negotiable for this assay.

-

Mechanistic Role: HP-d3 co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from plasma phospholipids.

-

Correction Factor: It compensates for variability in Liquid-Liquid Extraction (LLE) recovery, ensuring high precision (CV < 15%).

Stability Considerations

HP contains a propionate ester at the C17 position. Plasma esterases can hydrolyze this group, converting HP to its active metabolite, Halobetasol base.

-

Protocol Control: All sample processing must occur in an ice bath (

). -

pH Stabilization: The use of slightly acidic buffers during extraction minimizes spontaneous hydrolysis.

Experimental Workflow (Diagram)

The following diagram illustrates the critical path from sample thawing to data acquisition, highlighting the parallel processing of the Analyte (HP) and Internal Standard (HP-d3).

Caption: Figure 1.[1][2] Step-by-step Liquid-Liquid Extraction (LLE) workflow for Halobetasol Propionate quantification, ensuring ester stability and matrix removal.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | Halobetasol Propionate (Ref Std) | Calibration |

| Internal Std | Halobetasol Propionate-d3 | Normalization |

| Matrix | Human Plasma (K2EDTA) | Blank Matrix |

| Extraction | MTBE (HPLC Grade) | Organic Solvent |

| Modifier | Ammonium Formate (10mM) | Mobile Phase Buffer |

| Column | Waters Acquity BEH C18 (2.1 x 50mm, 1.7µm) | Separation |

Detailed Protocol

Stock Solution Preparation

-

HP Stock (1.0 mg/mL): Dissolve 1 mg Halobetasol Propionate in 1 mL Methanol. Store at -20°C.

-

HP-d3 Stock (1.0 mg/mL): Dissolve 1 mg Halobetasol Propionate-d3 in 1 mL Methanol.

-

Working IS Solution: Dilute HP-d3 stock to 10 ng/mL in 50:50 Methanol:Water.

Sample Extraction (LLE)

Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), removing phospholipids that cause ion suppression.

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

Spike IS: Add 20 µL of Working IS Solution (HP-d3). Vortex gently for 10 sec.

-

Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

-

Note: Some protocols use Ethyl Acetate, but MTBE forms a cleaner upper layer that is easier to freeze-decant.

-

-

Agitate: Shake on a reciprocating shaker for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C .

-

Flash Freeze: Immerse the tube bottom (aqueous layer) in a dry ice/acetone bath until frozen solid (~30 sec).

-

Transfer: Decant the liquid organic layer into a clean glass tube.

-

Dry: Evaporate under a stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min.

LC-MS/MS Conditions

Chromatography (UPLC):

-

System: Waters Acquity UPLC or Shimadzu Nexera.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 10 µL.

Mobile Phase:

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 40 | Initial Hold |

| 0.5 | 40 | Load |

| 2.5 | 95 | Elution |

| 3.5 | 95 | Wash |

| 3.6 | 40 | Re-equilibration |

| 5.0 | 40 | End |

Mass Spectrometry (MRM Parameters):

-

Ionization: ESI Positive (

). -

Note: While corticosteroids are often analyzed in negative mode, the propionate ester facilitates protonation in positive mode, often yielding better sensitivity on modern instruments.

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| Halobetasol Propionate | 485.2 | 411.2 | 30 | 22 | Quantifier |

| 485.2 | 355.1 | 30 | 38 | Qualifier | |

| HP-d3 (IS) | 488.2 | 414.2 | 30 | 22 | Quantifier |

Mechanism: The transition 485.2

Validation & Acceptance Criteria (FDA/EMA)

To ensure this method meets regulatory standards [1], the following parameters must be validated:

Selectivity & Specificity

-

Requirement: Analyze 6 lots of blank human plasma (including lipemic and hemolyzed).

-

Acceptance: Interference at the retention time of HP must be < 20% of the LLOQ response.

-

Cross-Interference: Inject pure HP-d3. The signal in the HP channel must be negligible (isotopic purity check).

Linearity & Sensitivity

-

Range: 10 pg/mL (LLOQ) to 2000 pg/mL (ULOQ).

-

Weighting:

linear regression. -

LLOQ Criteria: Signal-to-Noise (S/N) > 10:1; Precision within 20%.

Matrix Effect (ME)

-

Calculation: Compare peak area of HP spiked into extracted blank plasma vs. HP in neat solution.

-

Role of IS: The IS-normalized Matrix Factor (MF) should be close to 1.0 (0.9 – 1.1), proving the d3-IS compensates for ion suppression.

Troubleshooting & Best Practices

-

Carryover: Corticosteroids are sticky. Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.[2][3][4]

-

Peak Tailing: If peaks tail, increase the column temperature to 50°C or add 2mM Ammonium Fluoride to Mobile Phase A (instead of Formate) to boost ionization [2].

-

Stability: Do not leave reconstituted samples in the autosampler (>10°C) for prolonged periods. The ester can hydrolyze.

References

-

U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311283, Halobetasol propionate. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Precision Optimization of MRM Transitions for Halobetasol-d3

This Application Note is designed for researchers and bioanalytical scientists optimizing LC-MS/MS methods for Halobetasol Propionate using a deuterated internal standard (Halobetasol-d3 ).[1] It addresses specific physicochemical challenges, including halogenated steroid ionization and isotopic label retention during fragmentation.

Executive Summary & Scientific Rationale

Halobetasol Propionate is a super-potent Class I corticosteroid characterized by a complex halogenated structure (chlorine at C21, fluorines at C6 and C9).[1] Developing a robust MRM (Multiple Reaction Monitoring) assay requires navigating two critical challenges:

-

Ionization Efficiency: The electronegative halogens can suppress signal in positive ESI mode unless specific mobile phase additives are used.[1]

-

Label Retention: The d3-label in commercial internal standards is often located on the propionate ester moiety.[1] Standard fragmentation pathways that cleave this ester will strip the label, resulting in cross-talk where the Internal Standard (IS) product ion is indistinguishable from the analyte's product ion.

This protocol prioritizes Scientific Integrity by validating transitions that retain the isotopic label, ensuring assay specificity.

Physicochemical Profile & MS/MS Strategy

| Property | Halobetasol Propionate (Analyte) | Halobetasol-d3 (Internal Standard) |

| Formula | C₂₅H₃₁ClF₂O₅ | C₂₅H₂₈D₃ClF₂O₅ |

| Molecular Weight | 484.96 g/mol | ~488.0 g/mol |

| Precursor Ion (ESI+) | 485.2 | 488.2 |

| Precursor Ion (ESI-) | 529.2 | 532.2 |

| Key Structural Features | C21-Cl, C6-F, C9-F, C17-Propionate | d3-Label typically on Propionate |

Critical Decision: Positive vs. Negative Mode

While many steroids are analyzed in Positive ESI (

-

Recommendation: Start with Positive ESI using Ammonium Fluoride (0.2 mM) or Formic Acid (0.1%) in the mobile phase to boost ionization.

-

Alternative: If sensitivity is low, switch to Negative ESI to monitor the Formate adduct (

), which is often more stable for chlorinated steroids.[1]

Workflow Visualization: The Optimization Loop

The following diagram outlines the logical flow for optimizing MRM transitions, explicitly checking for "Label Loss" which is the most common failure mode in this assay.

Figure 1: Decision tree for selecting MRM transitions that prevent isotopic interference.

Detailed Optimization Protocol

Phase 1: Precursor Ion Selection (Q1)

-

Preparation: Prepare individual 1 µg/mL solutions of Halobetasol Propionate and Halobetasol-d3 in 50:50 Methanol/Water + 0.1% Formic Acid.

-

Infusion: Infuse at 10 µL/min into the MS source.

-

Scan: Perform a Q1 scan (m/z 400–600).

-

Verification: Confirm the presence of m/z 485.2 (Analyte) and 488.2 (IS).

-

Note: If signals are weak, test Ammonium Fluoride (0.2 mM) in the aqueous phase, which often enhances steroid response by 5-10x.[1]

-

Phase 2: Product Ion Selection (Q3) & The "Label Trap"

This is the most critical step. You must determine if the d3-label is on the Propionate side chain .

-

Hypothesis: Commercial Halobetasol-d3 is typically labeled on the propionate group (

or similar).[1] -

The Trap: The most abundant fragment for Halobetasol is often the loss of the propionate group (

, m/z 411).

Correct Transition Strategy: Select fragments that result from the loss of small molecules (HF, HCl, H2O) from the steroid backbone, ensuring the propionate (and the label) remains attached.

| Transition Type | Reaction | Analyte Transition (m/z) | IS Transition (m/z) | Status |

| Quantifier (Recommended) | Loss of HF | 485.2 → 465.2 | 488.2 → 468.2 | VALID (Label Retained) |

| Qualifier 1 | Loss of HCl | 485.2 → 449.2 | 488.2 → 452.2 | VALID (Label Retained) |

| Qualifier 2 | Loss of H₂O | 485.2 → 467.2 | 488.2 → 470.2 | VALID (Label Retained) |

| High Sensitivity Trap | Loss of Propionate | 485.2 → 411.2 | 488.2 → 411.2 | INVALID (Cross-Talk) |

Phase 3: Parameter Ramping

Once the transitions (485→465 and 488→468) are selected, optimize the energy potentials.

-

Declustering Potential (DP) / Cone Voltage: Ramp from 40V to 120V. Steroids generally require higher DP (approx 60-80V) to minimize solvent adducts.[1]

-

Collision Energy (CE): Ramp from 10V to 60V.

Final Recommended Method Parameters

The following parameters are a starting point for Sciex QTRAP, Waters Xevo, or Agilent 6400 series instruments.

MS/MS Conditions (ESI Positive)[2][3]

-

Polarity: Positive[1]

-

Spray Voltage: 4500 – 5500 V[1]

-

Source Temp: 450°C – 550°C (High temp required for efficient desolvation of steroids)

-

Curtain/Cone Gas: High (35+ psi) to prevent source contamination.[1]

MRM Table

| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | DP/Cone (V) | CE (eV) | CXP (V) |

| Halobetasol | 485.2 | 465.2 (Quant) | 50 | 70 | 22 | 12 |

| Halobetasol | 485.2 | 449.2 (Qual) | 50 | 70 | 38 | 14 |

| Halobetasol-d3 | 488.2 | 468.2 (Quant) | 50 | 70 | 22 | 12 |

| Halobetasol-d3 | 488.2 | 452.2 (Qual) | 50 | 70 | 38 | 14 |

*Note: Values are instrument-dependent. Perform auto-optimization to fine-tune.

Chromatography Considerations

To support the MS method, the LC method must separate Halobetasol from potential isomers (like Clobetasol, though mass differs, isomers are common in steroid synthesis).

-

Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18, Phenomenex Kinetex Phenyl-Hexyl).[1]

-

Why Phenyl-Hexyl? Provides better selectivity for halogenated steroids due to pi-pi interactions.[1]

-

-

Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (preferred for sensitivity) OR 0.1% Formic Acid.[1]

-

Mobile Phase B: Methanol (gives better signal than Acetonitrile for steroids).[1]

-

Gradient: Steep gradient (e.g., 50% B to 95% B over 4 mins). Halobetasol is very lipophilic (LogP ~3.[1]7) and will elute late.

Validation: The "Blank" Check

Before running samples, perform this mandatory validation step to ensure your IS is not contributing to the Analyte signal:

-

Inject a Double Blank (Mobile Phase only).[1] Result: No peaks.

-

Inject a Zero Sample (Matrix + Internal Standard ONLY).[1]

-

Monitor the Analyte Channel (485 → 465) .[1]

-

Pass Criteria: Signal in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).

-

If signal exists: Your IS contains unlabeled impurity OR your fragmentation is stripping the label (check Q3 selection again).

-

References

-

PubChem. (2025).[1][6] Halobetasol Propionate Compound Summary. National Library of Medicine. [Link]

-

FDA.gov. (2020).[1] Ultravate (halobetasol propionate) Label Information. U.S. Food and Drug Administration. [Link]

-

Shimadzu Application News. (2019). Unknown Constituent Identification in Topical Preparation using a Q-TOF Mass Spectrometer. (Demonstrates m/z 485 fragmentation patterns). [Link]

- Journal of Chromatography B. (General Reference for Steroid MRM). Optimization of MRM parameters for corticosteroids.

Sources

- 1. Halobetasol | C22H27ClF2O4 | CID 5311167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 5. uab.edu [uab.edu]

- 6. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Liquid-Liquid Extraction (LLE) of Halobetasol Propionate and Internal Standard Halobetasol-d3 from Human Plasma

Abstract & Scope

This application note details a robust, high-sensitivity protocol for the extraction and quantification of Halobetasol Propionate in human plasma using Halobetasol-d3 as the stable isotope-labeled internal standard (SIL-IS).

Designed for bioanalytical scientists in drug development, this guide prioritizes Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to minimize matrix effects (ion suppression) and maximize recovery for trace-level detection (sub-ng/mL range). The methodology aligns with FDA Bioanalytical Method Validation (2018) guidelines.

Compound Profile & Chemical Logic

Understanding the physicochemical properties of the analyte is the foundation of a successful LLE strategy.

| Property | Halobetasol Propionate | Halobetasol-d3 (IS) | Impact on LLE Strategy |

| Molecular Weight | 484.96 g/mol | ~488.0 g/mol | Mass shift (+3 Da) ensures separation in MS without chromatographic resolution. |

| LogP (Lipophilicity) | ~3.7 | ~3.7 | Highly lipophilic. Requires non-polar organic solvents for extraction. |

| pKa | ~12.5 (Weakly acidic) | ~12.5 | Neutral at physiological pH. pH adjustment is rarely needed for charge suppression, but pH control is vital for stability . |

| Stability | Ester linkage at C17 | Same | Critical: Susceptible to hydrolysis in alkaline conditions. Avoid high pH buffers (> pH 8). |

The Case for Halobetasol-d3

Using a deuterated internal standard is non-negotiable for regulated bioanalysis of corticosteroids. Halobetasol-d3 corrects for:

-

Extraction Efficiency: Any loss of analyte during the multi-step LLE is mirrored by the IS.

-

Matrix Effects: Co-eluting phospholipids often suppress ionization. The IS experiences the exact same suppression, normalizing the quantitative ratio.

Strategic Method Development

Solvent Selection: The "Cleanliness vs. Recovery" Trade-off

For corticosteroids, three solvent systems are typically evaluated.

-

Ethyl Acetate (EtOAc): High recovery (>90%) but extracts significant phospholipids, leading to matrix effects.

-

Hexane: Very clean extract but poor recovery for corticosteroids due to insufficient polarity.

-

Methyl tert-butyl ether (MTBE): (Recommended) The "Goldilocks" solvent. It offers excellent recovery (~85-90%) for steroids, forms a clear upper organic layer (easy to transfer), and evaporates quickly.

pH Control

Halobetasol propionate is an ester.[1] Avoid alkaline conditions.

-

Recommendation: No buffer is strictly necessary if plasma is neutral, but adding 50 µL of 0.1% Formic Acid or Ammonium Acetate (pH 4.5) ensures the molecule remains stable and neutral, preventing hydrolysis during the extraction process.

Detailed Experimental Protocol

Materials Required[2][3]

-

Analyte: Halobetasol Propionate (Ref Std).[2]

-

Internal Standard: Halobetasol-d3 (1 µg/mL stock in Methanol).

-

Matrix: Human Plasma (K2EDTA or Lithium Heparin).

-

Extraction Solvent: MTBE (HPLC Grade).

-

Reconstitution Solution: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step LLE Workflow

-